molecular formula C15H16N6OS2 B2934953 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-63-6

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2934953
CAS No.: 871323-63-6
M. Wt: 360.45
InChI Key: MBHOPIIMDVFUCD-UHFFFAOYSA-N
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Description

The compound “N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiadiazole ring, a triazole ring, and a carboxamide group . The molecule is part of the 1,3,4-thiadiazole derivatives, which have been studied for their potential anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The structure can be analyzed using various spectroscopic methods, including NMR, IR, mass spectrometry, and UV-vis . The compound’s structure can also be determined using X-ray crystallographic analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted using various computational tools. For example, the Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 4.42, indicating the compound’s lipophilicity . The boiling point is estimated to be 462.10°C, and the melting point is estimated to be 194.90°C .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

The microwave-assisted synthesis of hybrid molecules containing thiadiazole, triazole, and other heterocyclic moieties has been explored for their potential biological activities. For instance, Başoğlu et al. (2013) synthesized compounds incorporating 1,3,4-thiadiazole and other heterocycles, which were screened for antimicrobial, antilipase, and antiurease activities. Some of these compounds showed moderate to good antimicrobial activity against various test microorganisms, highlighting the utility of these heterocycles in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Catalyst- and Solvent-Free Synthesis

The catalyst- and solvent-free synthesis of benzamide derivatives, facilitated by microwave-assisted Fries rearrangement, presents an efficient approach to constructing heterocyclic compounds. Moreno-Fuquen et al. (2019) developed a regioselective synthesis method for such compounds, further emphasizing the importance of thiadiazole and triazole frameworks in medicinal chemistry (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Anticancer Activity of Novel Thiazole and Thiadiazole Derivatives

The exploration of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents has shown promising results. Gomha et al. (2017) synthesized a series of compounds incorporating the thiazole moiety, demonstrating significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. This study underscores the potential of these heterocyclic compounds in the design of new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazole have been investigated for their antimicrobial and antifungal properties. Research by Sych et al. (2019) into sulfonyl-substituted 1,3,4-thiadiazoles demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This study highlights the broad-spectrum antimicrobial potential of these heterocyclic compounds (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Future Directions

The future research directions for this compound could involve further exploration of its potential anticancer properties, as well as its other biological activities. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-4-23-15-19-18-14(24-15)16-13(22)12-10(3)21(20-17-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHOPIIMDVFUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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